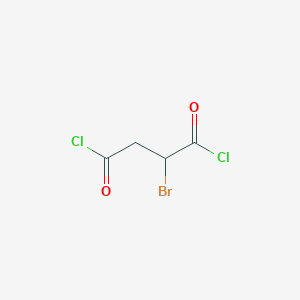
2-Bromobutanedioyl dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromobutanedioyl dichloride is an organic compound with the molecular formula C4H4BrCl2O2. It is a derivative of butanedioic acid, where two chlorine atoms replace the hydroxyl groups, and a bromine atom is attached to the second carbon. This compound is of interest in organic synthesis and various chemical reactions due to its reactive nature.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Bromobutanedioyl dichloride can be synthesized through the reaction of butanedioic acid with bromine and phosphorus tribromide, followed by chlorination with thionyl chloride. The reaction typically involves:
Bromination: Butanedioic acid reacts with bromine in the presence of phosphorus tribromide to form 2-bromobutanedioic acid.
Chlorination: The 2-bromobutanedioic acid is then treated with thionyl chloride to replace the hydroxyl groups with chlorine atoms, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and safety in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromobutanedioyl dichloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-bromobutanedioic acid and hydrochloric acid.
Reduction: It can be reduced to this compound using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like ammonia, ethanol, or thiols in an aprotic solvent.
Hydrolysis: Water or aqueous base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Corresponding substituted products (e.g., amides, esters, thioesters).
Hydrolysis: 2-Bromobutanedioic acid.
Reduction: Reduced derivatives of this compound.
Aplicaciones Científicas De Investigación
2-Bromobutanedioyl dichloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromobutanedioyl dichloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbon atoms, due to the presence of electron-withdrawing chlorine and bromine atoms, make it highly reactive. This reactivity allows it to form covalent bonds with nucleophiles, leading to various substitution and addition reactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Chlorobutanedioyl dichloride: Similar structure but with chlorine instead of bromine.
2-Iodobutanedioyl dichloride: Similar structure but with iodine instead of bromine.
Butanedioyl dichloride: Lacks the halogen substitution on the second carbon.
Uniqueness
2-Bromobutanedioyl dichloride is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and properties compared to its analogs. The bromine atom increases the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions.
Propiedades
Número CAS |
44806-42-0 |
|---|---|
Fórmula molecular |
C4H3BrCl2O2 |
Peso molecular |
233.87 g/mol |
Nombre IUPAC |
2-bromobutanedioyl dichloride |
InChI |
InChI=1S/C4H3BrCl2O2/c5-2(4(7)9)1-3(6)8/h2H,1H2 |
Clave InChI |
MTDSQGUSTKBGHA-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(=O)Cl)Br)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(2-Hydroxy-5-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14652078.png)

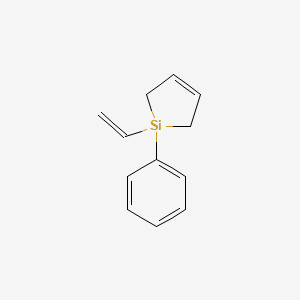
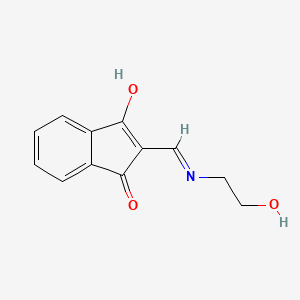
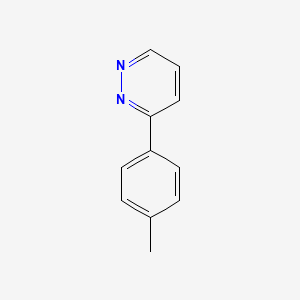
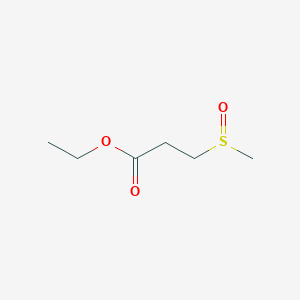
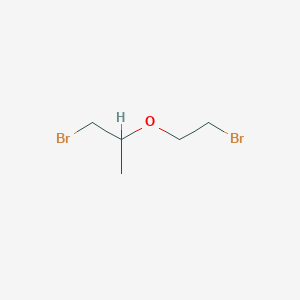
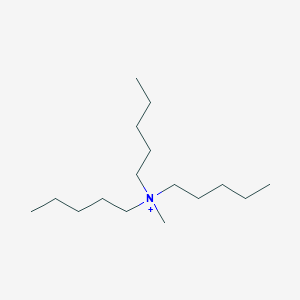
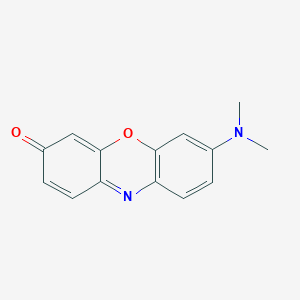
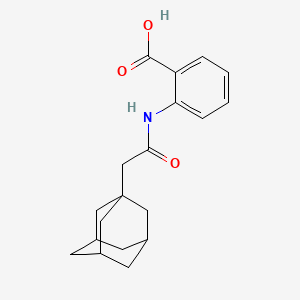
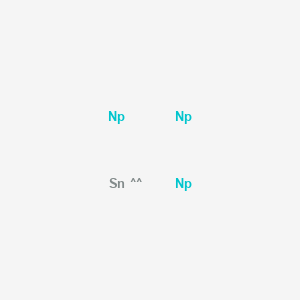
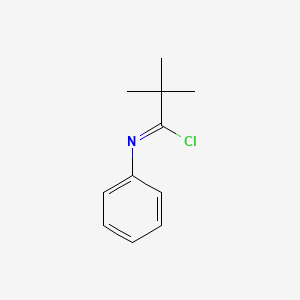

![4-[Ethyl(4-methylphenyl)arsanyl]aniline](/img/structure/B14652135.png)
